N-(4-Formylthiazol-2-yl)propionamide
Description
N-(4-Formylthiazol-2-yl)propionamide is a thiazole derivative featuring a formyl group at the 4-position and a propionamide moiety at the 2-position of the heterocyclic ring. Thiazole derivatives are widely explored for their biological activities, including anticancer, anti-inflammatory, and enzyme-modulating properties . The formyl group on the thiazole ring may enhance electrophilic reactivity, enabling further functionalization, while the propionamide side chain could influence solubility and target binding.
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H8N2O2S/c1-2-6(11)9-7-8-5(3-10)4-12-7/h3-4H,2H2,1H3,(H,8,9,11) |
InChI Key |
SWLWLWUGGKCCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylthiazol-2-yl)propionamide typically involves the reaction of 4-formylthiazole with propionamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylthiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-(4-Formylthiazol-2-yl)propionamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(4-Formylthiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Thiazole and Thiadiazole Derivatives
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations :
- Ring Systems : Thiadiazoles (e.g., ) differ from thiazoles by containing two nitrogen atoms, which may alter electronic properties and hydrogen-bonding capacity.
- Amide Variations : Propionamide (CH₂CH₂CONH₂) offers greater lipophilicity than carboxamide (CONH₂), possibly enhancing membrane permeability .
Nucleophilic Substitution and Coupling Reactions
- Pyrazole Derivatives () : 4-Chloromethylpyrazole reacts with propionamide to form N-substituted products (e.g., compounds 6 , 7 ) via nucleophilic substitution. Yields are moderate (40–60%), suggesting steric or electronic challenges .
- Thiazole Synthesis () : Substituted thiazole-5-carboxamides are synthesized via condensation of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amide coupling. This method could theoretically adapt to introduce a 4-formyl group by modifying precursor reagents .
Anticancer Potential and Mechanism Insights
- Thiadiazole Propionamide (): N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide exhibits selective cytotoxicity against hepatocarcinoma, leukemia, and breast carcinoma cells. Its multi-target activity (diuretic, anti-inflammatory) suggests broad pharmacological utility .
- Hypothesized Activity of Target Compound : The formyl group may enhance interaction with cellular nucleophiles (e.g., cysteine residues), while the propionamide could improve bioavailability compared to shorter-chain amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
